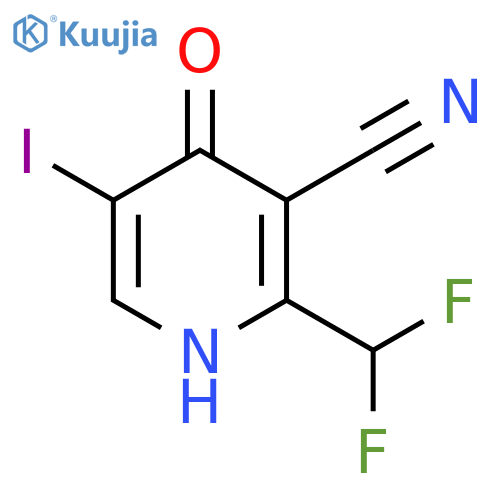Cas no 1805418-62-5 (3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine)

1805418-62-5 structure
商品名:3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine
CAS番号:1805418-62-5
MF:C7H3F2IN2O
メガワット:296.012800455093
CID:4875026
3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine 化学的及び物理的性質
名前と識別子
-
- 3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine
-
- インチ: 1S/C7H3F2IN2O/c8-7(9)5-3(1-11)6(13)4(10)2-12-5/h2,7H,(H,12,13)
- InChIKey: BNQNKDLKZHVYQL-UHFFFAOYSA-N
- ほほえんだ: IC1=CNC(C(F)F)=C(C#N)C1=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 364
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 52.9
3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029043578-1g |
3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine |
1805418-62-5 | 97% | 1g |
$1,490.00 | 2022-04-01 |
3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine 関連文献
-
1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
1805418-62-5 (3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine) 関連製品
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
